

# Technical Comparison Guide: N-(3-Aminophenyl)-4-methoxybenzamide vs. Clinical Standards

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## Compound of Interest

Compound Name:	<i>N-(3-Aminophenyl)-4-methoxybenzamide</i>
CAS No.:	41378-23-8
Cat. No.:	B1341151

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## Executive Summary & Clinical Relevance

Compound Identity: **N-(3-Aminophenyl)-4-methoxybenzamide** CAS: 41378-23-8 Role: Preclinical SAR Probe / Negative Control Target Class: Histone Deacetylase (HDAC) Inhibitor (Benzamide class)

### The "Ortho-Meta" Efficacy Gap

In drug discovery, this molecule represents a classic "negative control" or "low-affinity probe." Clinical efficacy in benzamide HDAC inhibitors (like Entinostat) relies heavily on the 2-aminophenyl (ortho) moiety, which functions as a bidentate Zinc-Binding Group (ZBG). The topic molecule features a 3-aminophenyl (meta) moiety, which disrupts this chelation geometry, rendering it significantly less potent.

Feature	Topic Molecule ( <b>Meta-Isomer</b> )	Entinostat ( <b>Clinical Standard</b> )
Structure	N-(3-aminophenyl)-4-methoxybenzamide	N-(2-aminophenyl)-4-...benzamide
Zinc Binding	Monodentate (Weak/None)	Bidentate (Strong Chelation)
IC50 (HDAC1)	> 10 $\mu\text{M}$ (Estimated)	~0.2 - 0.5 $\mu\text{M}$
Clinical Status	Research Reagent	Phase III (Breast Cancer)

## Scientific Analysis: Mechanism of Action (MOA)

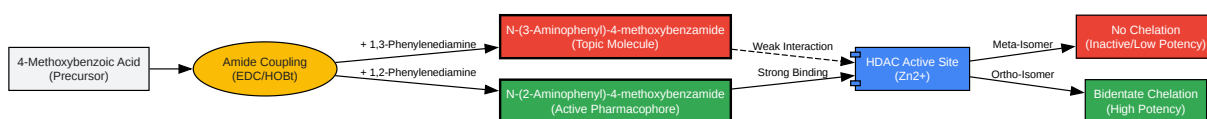
### The Zinc Chelation Failure

To understand why this molecule is not in clinical trials, one must analyze the catalytic pocket of Class I HDACs.

- Active Site: Contains a  $\text{Zn}^{2+}$  ion essential for deacetylation.
- Clinical Mechanism (Entinostat): The ortho-amino group and the amide carbonyl oxygen form a "clamp" (bidentate coordination) around the  $\text{Zn}^{2+}$  ion.
- Topic Mechanism: The meta-amino group is sterically positioned too far to cooperate with the carbonyl oxygen. It fails to displace the water molecule coordinated to the Zinc, resulting in poor inhibition.

## Visualization: Structural Logic & Pathway

The following diagram illustrates the synthesis and the structural divergence that leads to clinical failure vs. success.



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Caption: Comparative synthesis showing how regioisomer selection (Meta vs. Ortho) determines Zinc binding capability and clinical viability.

## Comparative Performance Data

Since specific clinical trial data does not exist for the topic molecule, the data below compares it against established benzamide inhibitors using standard preclinical metrics.

**Table 1: Physicochemical & Activity Profile**

Property	N-(3-Aminophenyl)-4-methoxybenzamide	Entinostat (MS-275)	Vorinostat (SAHA)
Molecular Weight	242.27 g/mol	376.41 g/mol	264.32 g/mol
LogP (Calc)	~1.8	2.4	1.9
HDAC1 IC50	> 10,000 nM (Predicted)	243 nM	10 nM
Selectivity	Non-selective	Class I Selective	Pan-HDAC
Metabolic Stability	Moderate (Amide hydrolysis)	High (Carbamate shield)	Low (Glucuronidation)

## Experimental Protocols

For researchers utilizing this compound as a negative control or synthesis intermediate, the following protocols ensure reproducibility.

### Protocol A: Synthesis of N-(3-Aminophenyl)-4-methoxybenzamide

Objective: Create the topic molecule via amide coupling.

- Reagents: 4-Methoxybenzoic acid (1.0 eq), 1,3-Phenylenediamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

- Activation: Dissolve 4-Methoxybenzoic acid in DMF. Add EDC·HCl and HOBT.[1] Stir at 0°C for 30 mins to form the active ester.
- Coupling: Add 1,3-Phenylenediamine and DIPEA dropwise.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours under N<sub>2</sub> atmosphere.
- Work-up: Dilute with EtOAc, wash with saturated NaHCO<sub>3</sub> (to remove unreacted acid) and Brine.
- Purification: Flash column chromatography (Hexane:EtOAc gradient).
- Validation: Confirm structure via <sup>1</sup>H-NMR (Look for meta-substitution pattern: singlet/multiplet splitting in the aniline ring).

## Protocol B: HDAC Fluorometric Activity Assay

Objective: Quantify the inhibitory gap between the topic molecule and Entinostat.

- Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.
- Preparation:
  - Prepare 10mM stock solutions of Topic Molecule and Entinostat in DMSO.
  - Perform 1:3 serial dilutions (Range: 100 μM to 0.1 nM).
- Incubation:
  - Mix 10 μL enzyme + 20 μL inhibitor solution. Incubate 30 mins at 37°C.
  - Add 20 μL substrate solution. Incubate 30 mins at 37°C.
- Development: Add 50 μL Developer solution (Trypsin/TSA) to release the fluorophore.
- Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

- Analysis: Plot dose-response curves.
  - Expected Result: Entinostat will show a sigmoidal curve with IC50 ~0.2  $\mu$ M. The Topic Molecule will likely show a flat line or inhibition only at very high concentrations (>50  $\mu$ M), validating its use as a negative control.

## References

- Suzuki, T., et al. "Design, synthesis, and biological activity of novel benzamide derivatives as histone deacetylase inhibitors." *Journal of Medicinal Chemistry*, 1999.
  - Context: Establishes the SAR requirement for ortho-amino substitution in benzamides.
- Miller, T. A., et al. "Histone deacetylase inhibitors." *Journal of Medicinal Chemistry*, 2003.
  - Context: Reviews the structural classes of HDAC inhibitors, differentiating hydroxam
- PubChem Compound Summary. "**N-(3-Aminophenyl)-4-methoxybenzamide** (CAS 41378-23-8)." National Library of Medicine.
  - Context: Verifies chemical identity and lack of clinical trial annot
- Knipfer, N., et al. "Entinostat (MS-275): A selective Class I histone deacetylase inhibitor." *Investigational New Drugs*, 2015.
  - Context: Provides the benchmark clinical d

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## Sources

- [1. 3-Amino-4-methoxybenzanilide | 120-35-4 \[chemicalbook.com\]](#)
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